Foslevcromakalim

Description

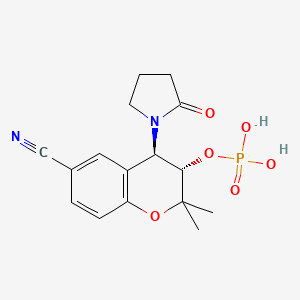

Structure

3D Structure

Properties

CAS No. |

1802655-72-6 |

|---|---|

Molecular Formula |

C16H19N2O6P |

Molecular Weight |

366.30 g/mol |

IUPAC Name |

[(3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromen-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C16H19N2O6P/c1-16(2)15(24-25(20,21)22)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)23-16/h5-6,8,14-15H,3-4,7H2,1-2H3,(H2,20,21,22)/t14-,15+/m1/s1 |

InChI Key |

JRUHOGHWZXTUMZ-CABCVRRESA-N |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)OP(=O)(O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Foslevcromakalim on KATP Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foslevcromakalim is a prodrug that, upon administration, is converted to its active form, levcromakalim.[1] Levcromakalim is a potent activator of ATP-sensitive potassium (KATP) channels, a critical link between cellular metabolism and electrical excitability in various tissues.[2] This guide provides a detailed examination of the molecular mechanism by which levcromakalim modulates KATP channel function. It delves into the specific binding interactions, the subsequent conformational changes that favor channel opening, and the interplay with endogenous regulators like ATP and ADP. Furthermore, this document summarizes key quantitative data, outlines relevant experimental protocols for studying these interactions, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to KATP Channels and this compound

ATP-sensitive potassium (KATP) channels are octameric protein complexes composed of four pore-forming inwardly rectifying potassium (Kir) channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[2] These channels are expressed in numerous cell types, including pancreatic beta cells, vascular smooth muscle cells, and neurons, where they play pivotal roles in processes like insulin secretion and the regulation of vascular tone.[2][3] KATP channels function as metabolic sensors; high intracellular ATP concentrations lead to channel closure, whereas an increased ATP/ADP ratio promotes channel opening.[2]

This compound is the prodrug form of levcromakalim, the active enantiomer of cromakalim.[1][4] Levcromakalim belongs to the benzopyran class of KATP channel openers and primarily targets channels containing the SUR2 subunit, which are prevalent in smooth muscle and cardiomyocytes.[5] Its ability to open these channels leads to potassium efflux, membrane hyperpolarization, and subsequent vasodilation.[6]

Core Mechanism of Action

The therapeutic and physiological effects of this compound are mediated by the actions of its active metabolite, levcromakalim, on the KATP channel complex. The mechanism can be dissected into a series of molecular events:

Binding to the SUR2 Subunit

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the binding site of levcromakalim on the SUR2 subunit of the KATP channel.[7][8] Levcromakalim binds to a common site within the transmembrane domain (TMD) of the SUR2 subunit, specifically in a pocket formed between TMD1 and TMD2.[8] This binding pocket is embraced by several transmembrane helices, including TM10, TM11, TM12, TM14, and TM17.[7][8] This interaction is distinct from the binding site of SUR1-selective openers.[7]

Allosteric Modulation and Conformational Changes

The binding of levcromakalim to the SUR2 subunit induces a conformational change in the channel complex. This change is allosteric, meaning the binding event at one site influences the functional state of a distant part of the protein, in this case, the Kir6.x pore. Levcromakalim's interaction synergizes with Mg-nucleotides to stabilize the SUR2 subunit in a state where its nucleotide-binding domains (NBDs) are dimerized.[8] This NBD-dimerized conformation is thought to be the active state that promotes the opening of the associated Kir6.x pore.

This mechanism effectively lowers the energy barrier for channel opening, increasing the channel's open probability (Po). By stabilizing the open state, levcromakalim counteracts the inhibitory effect of ATP, which normally binds to the Kir6.2 subunit to promote channel closure.[7]

Signaling Pathway

The signaling cascade initiated by this compound administration is a multi-step process that culminates in the hyperpolarization of the target cell membrane.

Figure 1: Signaling pathway of this compound action.

Quantitative Data

The activity of levcromakalim has been quantified in various experimental systems. The following table summarizes key parameters, providing a comparative overview of its potency and affinity for different KATP channel subtypes and tissues.

| Parameter | Channel/Tissue | Value | Reference |

| pKi | SUR2A | 6.37 ± 0.04 | [5] |

| pKi | SUR2B | 6.95 ± 0.03 | [5] |

| pEC50 | Human pial arteries | 6.36 ± 0.09 | [5] |

| pEC50 | Human omental arteries | 6.32 ± 0.3 | [5] |

| pEC50 | Rat basilar arteries | 6.32 ± 0.09 | [5] |

| pEC50 | Rat middle cerebral arteries | 5.46 ± 0.17 | [5] |

| pEC50 | Rat middle meningeal arteries | 7.14 ± 0.11 | [5] |

| IC50 | Guinea pig trachea | 490 nM | [4] |

Note: pKi and pEC50 are the negative logarithms of the inhibitor constant and half-maximal effective concentration, respectively. A higher value indicates greater potency.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on specialized biophysical and pharmacological techniques. Below are detailed methodologies for two fundamental experimental approaches.

Electrophysiology: Inside-Out Patch-Clamp

This technique directly measures the activity of single KATP channels in a patch of cell membrane, allowing for the study of how levcromakalim affects channel gating properties.

Objective: To determine the effect of levcromakalim on the open probability (Po) of KATP channels.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing the human Kir6.1/SUR2B or Kir6.2/SUR2A KATP channel subtypes.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with pipette solution. The pipette solution should contain (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, and 10 HEPES, adjusted to pH 7.4 with KOH.

-

Cell Preparation: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an external bath solution (e.g., Tyrode's solution).

-

Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Excise Patch: Retract the pipette from the cell to excise a patch of membrane, resulting in the "inside-out" configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Data Acquisition: Clamp the membrane potential at a constant voltage (e.g., -50 mV) and record single-channel currents using a patch-clamp amplifier.

-

Experimental Procedure:

-

Initially, perfuse the patch with a control solution containing an inhibitory concentration of ATP (e.g., 100 µM) to observe basal channel activity.

-

Switch to a solution containing the same concentration of ATP plus the desired concentration of levcromakalim (e.g., 1 µM).

-

Record channel activity for a sufficient duration (e.g., 2-5 minutes) in each condition.

-

To confirm the effect is KATP channel-mediated, apply a blocker such as glibenclamide (e.g., 10 µM) at the end of the experiment.

-

-

Data Analysis: Analyze the recorded currents to determine the channel open probability (Po) in the presence and absence of levcromakalim.

Experimental Workflow Diagram

The process of characterizing a KATP channel opener like levcromakalim follows a structured workflow from molecular cloning to functional analysis.

References

- 1. Facebook [cancer.gov]

- 2. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Levcromakalim | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 5. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural identification of vasodilator binding sites on the SUR2 subunit [ouci.dntb.gov.ua]

An In-depth Technical Guide to Foslevcromakalim: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foslevcromakalim is a novel therapeutic agent under investigation for the management of glaucoma. It is a phosphate ester prodrug of levcromakalim, a potent and selective opener of adenosine triphosphate (ATP)-sensitive potassium (KATP) channels. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound. Detailed experimental protocols for preclinical evaluation are also presented to facilitate further research and development in this area.

Chemical Structure and Properties

This compound is systematically named (3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl dihydrogen phosphate. It is a water-soluble prodrug designed to overcome the poor aqueous solubility of its active metabolite, levcromakalim. Upon topical administration to the eye, it is readily converted to levcromakalim by endogenous phosphatases.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3S,4R)-6-cyano-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl dihydrogen phosphate |

| SMILES | CC1(C)O--INVALID-LINK----INVALID-LINK--c3cc(C#N)ccc31 |

| CAS Number | 1802655-72-6[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its active metabolite, Levcromakalim, is provided below.

| Property | This compound | Levcromakalim |

| Molecular Formula | C16H19N2O6P[1] | C16H18N2O3[2][3] |

| Molecular Weight ( g/mol ) | 366.31[1] | 286.33[2][3] |

| Melting Point (°C) | Data not available | 242-244[4][5] |

| Solubility | Water-soluble | Soluble to 10 mM in DMSO[2][6] |

| pKa | Data not available | 13.18 (Predicted)[5] |

Mechanism of Action and Signaling Pathway

This compound exerts its intraocular pressure (IOP)-lowering effects by activating ATP-sensitive potassium (KATP) channels in the trabecular meshwork, a key tissue in the regulation of aqueous humor outflow.

Upon topical administration, this compound penetrates the cornea and is hydrolyzed by ocular phosphatases to its active form, Levcromakalim. Levcromakalim then binds to the sulfonylurea receptor (SUR) subunit of the KATP channel complex in the trabecular meshwork cells. This binding induces a conformational change in the channel, leading to its opening. The opening of KATP channels allows for the efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization is thought to induce relaxation of the trabecular meshwork cells, leading to an increase in the facility of aqueous humor outflow and a subsequent reduction in IOP.[7][8]

Recent studies suggest the involvement of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway downstream of KATP channel activation. The precise mechanism by which KATP channel opening leads to ERK1/2 phosphorylation and subsequent cellular effects in the trabecular meshwork is an active area of investigation.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in a rabbit model of ocular hypertension.

Formulation of this compound Ophthalmic Solution

This protocol describes the preparation of a sterile ophthalmic solution of this compound for topical administration.

Materials:

-

This compound powder

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile 0.22 µm syringe filters

-

Sterile vials

Procedure:

-

Aseptically weigh the required amount of this compound powder to prepare the desired concentration (e.g., 0.1%, 0.5%, 1% w/v).

-

In a sterile environment (e.g., a laminar flow hood), dissolve the this compound powder in a pre-determined volume of sterile PBS.

-

Gently agitate the solution until the powder is completely dissolved.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared ophthalmic solution at 4°C, protected from light.

In Vivo Evaluation of Intraocular Pressure in Rabbits

This protocol details the procedure for inducing ocular hypertension and measuring the effect of topical this compound on IOP in New Zealand White rabbits.[9][10]

Animals:

-

Male New Zealand White rabbits (2.5-3.0 kg)

Induction of Ocular Hypertension:

-

A single intracameral injection of 0.1 mL of a-chymotrypsin (150 units) can be used to induce sustained elevation of IOP. IOP should be monitored daily until a stable hypertensive state is achieved (typically 3-5 days).

Experimental Procedure:

-

Baseline IOP is measured in both eyes of each rabbit using a calibrated tonometer.

-

A single drop (approximately 50 µL) of the this compound ophthalmic solution is administered topically to one eye (treated eye).

-

The contralateral eye receives a single drop of the vehicle (sterile PBS) and serves as a control.

-

IOP is measured in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-instillation.

-

All measurements should be taken by an operator masked to the treatment groups.

Measurement of Aqueous Humor Outflow Facility

This protocol outlines the tonographic method for assessing changes in aqueous humor outflow facility following this compound treatment.[1][11]

Procedure:

-

Following the final IOP measurement in the in vivo study, animals are anesthetized.

-

A pneumatonometer is applied to the cornea to record the baseline IOP.

-

A predetermined pressure (e.g., 15 mmHg above baseline) is applied to the eye for a fixed duration (e.g., 2 minutes).

-

The IOP is recorded immediately after the pressure is released.

-

The change in intraocular volume is calculated based on the pressure-volume relationship for the rabbit eye.

-

The outflow facility (C) is calculated as the change in volume divided by the change in pressure over time (µL/min/mmHg).

Western Blot Analysis of ERK1/2 Phosphorylation in Trabecular Meshwork

This protocol describes the methodology to assess the activation of the ERK1/2 signaling pathway in the trabecular meshwork of treated and control eyes.[12][13][14][15]

Procedure:

-

Immediately following the outflow facility measurements, the rabbits are euthanized, and the eyes are enucleated.

-

The trabecular meshwork tissue is carefully dissected from both the treated and control eyes under a dissecting microscope.

-

The tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified by densitometry, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK1/2 activation.

Conclusion

This compound represents a promising new approach for the treatment of glaucoma by targeting the conventional outflow pathway. Its mechanism of action as a KATP channel opener leads to increased aqueous humor outflow and a reduction in intraocular pressure. The experimental protocols provided in this guide offer a robust framework for the continued preclinical investigation of this novel therapeutic agent. Further research is warranted to fully elucidate the downstream signaling pathways and to optimize its clinical application.

References

- 1. A new procedure for the measurement of the outflow facility in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Levcromakalim | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 4. Levcromakalim [drugfuture.com]

- 5. LEVCROMAKALIM CAS#: 94535-50-9 [m.chemicalbook.com]

- 6. Levcromakalim | Inward Rectifier Potassium Channel Activators: R&D Systems [rndsystems.com]

- 7. ATP-Sensitive Potassium (KATP) Channel Activation Decreases Intraocular Pressure in the Anterior Chamber of the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-sensitive potassium (KATP) channel activation decreases intraocular pressure in the anterior chamber of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of cromakalim and nicorandil on intraocular pressure after topical administration in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Oxidative stress response signaling pathways in trabecular meshwork cells and their effects on cell viability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ERK1/2 antibody (11257-1-AP) | Proteintech [ptglab.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

The Role of Foslevcromakalim in Modulating Episcleral Venous Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated intraocular pressure (IOP) is a primary and modifiable risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. A critical determinant of IOP is the episcleral venous pressure (EVP), which represents the pressure in the veins that drain aqueous humor from the eye.[1] Foslevcromakalim (formerly known as QLS-101) is an innovative prodrug of levcromakalim, a potent ATP-sensitive potassium (KATP) channel opener, being developed as a topical ophthalmic solution to lower IOP.[1] This technical guide provides an in-depth analysis of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's role in modulating EVP. By targeting the distal outflow pathway, this compound presents a novel therapeutic strategy for the management of glaucoma.

Introduction: The Significance of Episcleral Venous Pressure in Glaucoma

Intraocular pressure is governed by the balance between aqueous humor production and its drainage through the trabecular and uveoscleral outflow pathways. The conventional outflow pathway, which accounts for the majority of aqueous humor drainage, terminates in the episcleral veins.[2] Consequently, the pressure within these veins, the EVP, establishes a floor below which IOP cannot be reduced by conventional means.[2] In healthy individuals, EVP is a relatively stable component of IOP; however, its elevation can contribute to the pathogenesis of glaucoma. This compound represents a new class of ocular hypotensive agents that uniquely target the modulation of EVP.

Mechanism of Action: KATP Channel Activation and Vasodilation

This compound is a phosphate ester prodrug that, upon topical administration to the eye, is converted by alkaline phosphatases present in ocular tissues into its active moiety, levcromakalim.[3] Levcromakalim is a selective opener of ATP-sensitive potassium (KATP) channels.[1] These channels are present in the smooth muscle cells of the vasculature, including the episcleral veins.

The activation of KATP channels in these venous smooth muscle cells leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation. The widening of the episcleral veins reduces resistance to aqueous humor outflow from Schlemm's canal, thereby lowering EVP and, consequently, IOP.[4][5]

Signaling Pathway of Levcromakalim in Episcleral Venous Smooth Muscle

Caption: Signaling pathway of this compound in reducing episcleral venous pressure.

Data Presentation: Preclinical and Clinical Findings

The ocular hypotensive effects of this compound and its active metabolite have been evaluated in a variety of preclinical models and in human clinical trials.

Table 1: Preclinical Efficacy of this compound (QLS-101) and Related Compounds

| Compound | Species/Model | Dose/Concentration | IOP Reduction | EVP Reduction | Reference |

| QLS-101 | C57BL/6J Mice | 0.2% once daily | 2.1 ± 0.4 mmHg (after 5 days) | Not Reported | [3] |

| QLS-101 | C57BL/6J Mice | 0.4% once daily | 4.8 ± 0.7 mmHg (sustained for 24h) | Not Reported | [3] |

| CKLP1 | Normotensive Dogs | 10 mM once daily | 18.9% ± 1.1% | Not Reported | [6] |

| CKLP1 | African Green Monkeys | 10 mM once daily | 16.7% ± 6.7% | Not Reported | [6] |

| Latanoprost | Balb/c Mice | 0.005% | Reduced from 11.1 to 7.7 mmHg | Reduced from 5.0 to 3.7 mmHg | [7] |

*CKLP1 is a cromakalim prodrug closely related to this compound.

Table 2: Pharmacokinetic Parameters of this compound (QLS-101) and Levcromakalim

| Parameter | Species | Dose (Topical) | QLS-101 | Levcromakalim | Reference |

| Plasma T1/2 (h) | Rabbits | 0.8–3.2 mg/eye/day | 5.50–8.82 | Similar to QLS-101 | [8] |

| Plasma T1/2 (h) | Dogs | 0.8–3.2 mg/eye/day | 3.32–6.18 | Similar to QLS-101 | [8] |

| Plasma Cmax (ng/mL) | Dogs | 10 mM once daily | 10.6 ± 1.6 | 1.2 ± 0.2 | [6] |

| Plasma Tmax (min) | Dogs | 10 mM once daily | 80.0 ± 34.6 | 120 | [6] |

Clinical Trial Summary

Phase 2 clinical trials (QC-201) for this compound (QLS-101) in patients with primary open-angle glaucoma (POAG) or ocular hypertension have demonstrated a favorable safety and tolerability profile, with no evidence of hyperemia (eye redness).[4][5] The trials also showed a positive efficacy signal in lowering IOP.[4][5] A second-generation formulation, QLS-111, in a Phase 2 study of 62 adults with POAG or OHT, showed that a 0.015% concentration dosed in the evening resulted in a mean IOP reduction of 3.7 mmHg from baseline.[9] In a separate study, QLS-111 as an adjunct to latanoprost demonstrated a further 3.2 mmHg to 3.6 mmHg reduction in IOP.[9]

Experimental Protocols

In Vivo Measurement of Episcleral Venous Pressure in Mice

This protocol is adapted from methodologies utilizing constant-flow infusion to determine aqueous humor dynamics.

Objective: To measure EVP in anesthetized mice.

Materials:

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

30-gauge microneedle

-

Pressure transducer

-

Microdialysis infusion pump

-

Reservoir manometer

-

Stereomicroscope

-

Sterile saline solution (BSS-Plus®)

Procedure:

-

Anesthetize the mouse according to approved institutional protocols.

-

Place the mouse on a heated platform to maintain body temperature.

-

Under a stereomicroscope, cannulate the anterior chamber of the eye with a 30-gauge microneedle connected to the pressure transducer and infusion system.

-

Record the baseline IOP.

-

Switch the infusion line to the reservoir manometer.

-

Gradually lower the height of the reservoir, thereby decreasing the intracameral pressure at a controlled rate (e.g., 0.5 mmHg/min).

-

Carefully observe the limbal area for the first sign of blood reflux into Schlemm's canal from the episcleral veins.

-

The pressure recorded at the moment of blood reflux is designated as the EVP.

-

Repeat the measurement multiple times in the same eye to ensure reproducibility.

References

- 1. Facebook [cancer.gov]

- 2. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ocular Hypotensive Properties and Biochemical Profile of QLS-101, a Novel ATP-Sensitive Potassium (KATP) Channel Opening Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qlaris.bio [qlaris.bio]

- 5. Phase 2 Data Favorable for QLS-101 Safety, Efficacy | Glaucoma Physician [glaucomaphysician.net]

- 6. Pharmacological Profile and Ocular Hypotensive Effects of Cromakalim Prodrug 1, a Novel ATP-Sensitive Potassium Channel Opener, in Normotensive Dogs and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Preclinical Pharmacokinetic Profile of Topical Ophthalmic and Intravenous Delivery of QLS-101, a Novel ATP-Sensitive Potassium Channel Opening Ocular Hypotensive Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

An In-Depth Technical Guide to the Vasodilatory Effects of Foslevcromakalim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslevcromakalim is a prodrug of levcromakalim, a potent and selective opener of adenosine triphosphate-sensitive potassium (KATP) channels.[1] Its primary pharmacological action, mediated by its active metabolite levcromakalim, is the induction of vasodilation through the hyperpolarization of vascular smooth muscle cells. This technical guide provides a comprehensive overview of the vasodilatory effects of this compound, focusing on the molecular mechanisms, experimental evidence, and methodological considerations relevant to its investigation. While direct experimental data on this compound is limited, this guide will focus on the extensive research conducted on levcromakalim to elucidate the vasodilatory properties of its parent prodrug.

Mechanism of Action: KATP Channel Activation

The vasodilatory effect of this compound is contingent upon its conversion to the active moiety, levcromakalim.[2] Levcromakalim exerts its action by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel in the plasma membrane of vascular smooth muscle cells. This binding event promotes the open state of the channel, leading to an increased efflux of potassium ions (K+) from the cell. The resulting hyperpolarization of the cell membrane inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of extracellular calcium (Ca2+). The subsequent decrease in intracellular Ca2+ concentration leads to the dephosphorylation of myosin light chains and, consequently, relaxation of the vascular smooth muscle and vasodilation.

Figure 1: Signaling pathway of this compound-induced vasodilation.

Quantitative Data on Levcromakalim-Induced Vasodilation

The following tables summarize the quantitative data from various in vitro studies investigating the vasodilatory effects of levcromakalim on isolated arterial preparations. The data is presented as EC50 (half-maximal effective concentration) and Rmax (maximal relaxation).

Table 1: EC50 Values for Levcromakalim-Induced Vasodilation

| Vessel Type | Species | Pre-constriction Agent | EC50 (µM) | Reference |

| Human Portal Vein | Human | Noradrenaline | 4.53 | [3] |

| Human Umbilical Artery | Human | Serotonin | Not Reported | [4] |

| Rabbit Coronary Artery | Rabbit | U46619 | 0.343 | [1] |

| Rat Aorta | Rat | Phenylephrine | Not Reported | |

| Rat Cerebral Parenchymal Arterioles | Rat | Prostaglandin F2α | Not Reported |

Table 2: Maximal Relaxation (Rmax) Values for Levcromakalim-Induced Vasodilation

| Vessel Type | Species | Pre-constriction Agent | Rmax (%) | Reference |

| Human Umbilical Artery (Healthy) | Human | Serotonin | 80.37 | [4] |

| Human Umbilical Artery (Preeclamptic) | Human | Serotonin | 79.13 | [4] |

| Rabbit Coronary Artery | Rabbit | U46619 | 80.3 | [1] |

Table 3: Concentration-Response Data for Levcromakalim-Induced Vasodilation in Rat Cerebral Parenchymal Arterioles

| Levcromakalim Concentration (M) | Vasodilation (%) |

| 3 x 10⁻⁸ | ~10 |

| 1 x 10⁻⁷ | ~40 |

| 3 x 10⁻⁷ | ~75 |

Data estimated from graphical representation in the cited reference.

Experimental Protocols

In Vitro Vasodilation Assay (Isolated Arterial Rings)

This protocol is a standard method for assessing the direct vasodilatory effects of a compound on isolated blood vessels.

1. Tissue Preparation:

-

Arteries (e.g., thoracic aorta, coronary artery, mesenteric artery) are carefully dissected from euthanized animals (e.g., rats, rabbits).

-

The surrounding connective tissue is removed, and the artery is cut into rings of 2-4 mm in length.

-

In some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or forceps.

2. Organ Bath Setup:

-

Arterial rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture of 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to a force-displacement transducer to record changes in isometric tension.

3. Equilibration and Pre-constriction:

-

The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).

-

After equilibration, the rings are pre-constricted with a vasoactive agent (e.g., phenylephrine, prostaglandin F2α, U46619) to induce a stable submaximal contraction.

4. Concentration-Response Curve Generation:

-

Once a stable contraction is achieved, cumulative concentrations of levcromakalim are added to the organ bath.

-

The relaxation response at each concentration is recorded as a percentage of the pre-induced contraction.

-

A concentration-response curve is then plotted to determine the EC50 and Rmax values.

References

- 1. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Facebook [cancer.gov]

- 3. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasorelaxant effect of levcromakalim on isolated umbilical arteries of preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]

Foslevcromakalim: A Comprehensive Technical Guide to its Impact on Intraocular Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foslevcromakalim, a novel ATP-sensitive potassium (KATP) channel opener, represents a promising new class of ocular hypotensive agents for the management of glaucoma. As a prodrug of levcromakalim, it is readily converted to its active form, which has demonstrated significant efficacy in lowering intraocular pressure (IOP) in a variety of preclinical models. This technical guide provides an in-depth analysis of the mechanism of action, quantitative effects on aqueous humor dynamics, and detailed experimental protocols from key studies investigating this compound and its active counterparts. The unique mechanism, which involves reducing episcleral venous pressure and lowering distal outflow resistance, suggests a potential for additive therapeutic effects when used in combination with existing glaucoma medications. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of ophthalmology.

Mechanism of Action: Targeting ATP-Sensitive Potassium Channels

This compound exerts its ocular hypotensive effects through the activation of ATP-sensitive potassium (KATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical activity.

Upon topical administration to the eye, the prodrug this compound is converted to its active metabolite, levcromakalim.[1] Levcromakalim then acts as a KATP channel opener.[1] The molecular structure of these channels is a hetero-octamer composed of four sulfonylurea receptor (SUR) subunits and four inwardly rectifying potassium channel (Kir) subunits.[2]

Studies have specifically implicated the Kir6.2 subunit as essential for the IOP-lowering effect of cromakalim, the racemate of levcromakalim. In mice lacking the Kir6.2 subunit (Kir6.2-/-), cromakalim had no effect on IOP, confirming the critical role of this subunit in its mechanism of action.[3]

The activation of KATP channels in the ocular outflow pathways, particularly in the distal portion of the conventional outflow pathway, leads to a reduction in episcleral venous pressure. This is a unique mechanism compared to many existing glaucoma therapies.[3][4] By targeting the vasculature in this region, this compound facilitates the drainage of aqueous humor from the eye, thereby lowering IOP.[3][4]

Quantitative Data on Intraocular Pressure Reduction

The IOP-lowering efficacy of this compound's active form has been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effect of Cromakalim Prodrug 1 (CKLP1) on Episcleral Venous Pressure in C57BL/6 Mice

| Treatment | Episcleral Venous Pressure (mm Hg) | P-value |

| Control | 8.9 ± 0.1 | < 0.0001 |

| CKLP1 | 6.2 ± 0.1 | < 0.0001 |

| Data from in vivo constant flow infusion studies.[3][4] |

Table 2: Effect of Cromakalim on Intraocular Pressure in Human Anterior Segments (ex vivo)

| Treatment | Initial IOP (mm Hg) | IOP at 24 hours (mm Hg) | P-value |

| Vehicle | 15.89 ± 5.33 | 15.56 ± 4.88 | 0.89 |

| Cromakalim (2 µM) | 19.33 ± 2.78 | 13.22 ± 2.64 | < 0.001 |

| Human anterior segments in perfusion culture.[5][6] |

Table 3: Effect of Cromakalim on Intraocular Pressure in C57BL/6 Mice (in vivo)

| Treatment | IOP Reduction (%) | Absolute IOP Reduction (mm Hg) | P-value |

| Cromakalim (5 mM) | 18.75 ± 2.22 | 3.19 ± 0.41 | 0.002 |

| Topical administration once daily for 5 days.[5] |

Table 4: Additive Effect of Cromakalim with Latanoprost Free Acid (LFA) in C57BL/6 Mice

| Treatment | Additional IOP Reduction (%) | P-value |

| Cromakalim (5 mM) + LFA (0.1 mM) vs. Cromakalim alone | 78.52 ± 47.57 | 0.002 |

| Cromakalim (5 mM) + LFA (0.1 mM) vs. LFA alone | 55.74 ± 19.32 | 0.002 |

| Demonstrates the potential for combination therapy.[5] |

Detailed Experimental Protocols

To facilitate further research and replication, detailed methodologies for key experiments are provided below.

In Vivo Intraocular Pressure Measurement in Mice

This protocol outlines the procedure for measuring IOP in conscious mice following topical administration of this compound or its analogues.

Protocol Details:

-

Animal Model: C57BL/6 mice are commonly used. For mechanism-of-action studies, knockout models such as Kir6.2-/- mice can be employed.[5]

-

Acclimatization: Prior to the experiment, mice are handled and accustomed to the rebound tonometer to minimize stress-induced IOP fluctuations.

-

Baseline Measurement: Baseline IOP is measured in conscious animals using a handheld rebound tonometer.

-

Drug Administration: A 5 µl drop of the test solution (e.g., 5 mM cromakalim in a vehicle containing a surfactant like Cremophor EL to aid in corneal penetration) is applied topically to one eye.[5] The contralateral eye receives the vehicle alone as a control.

-

Post-Treatment Measurement: IOP is measured at various time points after administration, typically including 1, 4, and 23 hours, for a specified number of consecutive days.[5]

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis, such as a paired t-test, is used to determine the significance of the IOP reduction.

Ex Vivo Human Anterior Segment Perfusion Culture

This model allows for the direct assessment of a compound's effect on aqueous humor outflow facility and IOP in human ocular tissue.

Protocol Details:

-

Tissue Preparation: Human donor eyes are obtained from an eye bank. The anterior segment is dissected, and the lens, iris, and ciliary body are carefully removed to isolate the trabecular meshwork and Schlemm's canal.[6]

-

Culture Setup: The anterior segment is placed in a specialized perfusion culture dish.[6] The system is sealed to ensure that the perfusion medium flows through the natural outflow pathways.

-

Perfusion: A culture medium is perfused through the anterior chamber at a constant physiological rate (e.g., 2.5 µl/min).[6] The intraocular pressure is continuously monitored with a pressure transducer.

-

Drug Treatment: Once a stable baseline pressure is established, the test compound (e.g., 2 µM cromakalim) is added to the perfusion medium.[5][6]

-

Data Acquisition and Analysis: The pressure is recorded over time (e.g., 24 hours) to observe the effect of the drug. Outflow facility can be calculated from the pressure and flow rate data.

Future Directions and Clinical Significance

The data presented in this guide underscore the potential of this compound as a first-in-class therapeutic for glaucoma. Its unique mechanism of action, targeting the distal outflow pathway to reduce episcleral venous pressure, distinguishes it from currently available treatments.[3][4] This novel approach may offer an effective treatment option for patients who are refractory to or intolerant of existing medications.

Furthermore, the demonstrated additive effect when combined with other ocular hypotensive agents, such as prostaglandin analogs and beta-blockers, suggests that this compound could be a valuable component of combination therapy for glaucoma.[4][5]

Further research, including well-designed clinical trials, is necessary to fully elucidate the safety and efficacy of this compound in human subjects. Key areas for future investigation include optimizing dosing regimens, evaluating long-term efficacy and safety, and exploring its potential in different types of glaucoma. The promising preclinical data detailed herein provide a strong rationale for the continued development of this compound as a next-generation treatment for elevated intraocular pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Effect of Cromakalim Prodrug 1 (CKLP1) on Aqueous Humor Dynamics and Feasibility of Combination Therapy With Existing Ocular Hypotensive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Cromakalim Prodrug 1 (CKLP1) on Aqueous Humor Dynamics and Feasibility of Combination Therapy With Existing Ocular Hypotensive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Research on Foslevcromakalim and its Neuroprotective Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foslevcromakalim, a phosphate ester prodrug, is rapidly converted in vivo to its active form, levcromakalim. Levcromakalim is a potent activator of adenosine triphosphate (ATP)-sensitive potassium (KATP) channels. This guide delves into the foundational preclinical research highlighting the neuroprotective effects of levcromakalim and its racemic mixture, cromakalim. The primary mechanism of neuroprotection involves the opening of KATP channels on neuronal membranes, leading to hyperpolarization and subsequent stabilization of the resting membrane potential. This action mitigates the detrimental downstream effects of ischemic insults and excitotoxicity, including the dysregulation of intracellular calcium homeostasis and the activation of apoptotic pathways. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental methodologies, and a visualization of the proposed signaling pathways.

Core Mechanism of Action: KATP Channel Activation

Levcromakalim exerts its neuroprotective effects by selectively opening ATP-sensitive potassium (KATP) channels, which are crucial in linking cellular metabolism to electrical activity in neurons.[1] Under normal physiological conditions, high intracellular ATP levels keep these channels closed.[1] However, during pathological states such as ischemia, a drop in the ATP/ADP ratio triggers the opening of KATP channels.[1]

The activation of KATP channels by levcromakalim leads to an efflux of potassium ions (K+), causing hyperpolarization of the neuronal membrane.[1][2] This hyperpolarization makes neurons less excitable, thereby counteracting the excessive depolarization induced by ischemic conditions and excitotoxic neurotransmitters like glutamate.[2] This fundamental action is the cornerstone of the neuroprotective effects observed in preclinical models.

Quantitative Data from Preclinical Neuroprotection Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of cromakalim (the racemic mixture containing levcromakalim).

Table 1: Neuroprotective Efficacy of Cromakalim in a Rat Model of Chemical Ischemia

| Parameter | Model | Treatment | Outcome | Reference |

| Neuronal Viability | Primary rat neuronal cultures subjected to metabolic poisoning with iodoacetic acid (150 µM for 150 min) | 10 µM cromakalim (15 min prior to insult) | Induced resistance to neuronal damage (quantitative data on percentage of viable cells not specified) | [3] |

| Cellular ATP Content | Same as above | Metabolic poisoning | Decrease from 65.3 ± 13.4 to 21.6 ± 11.7 nmole/mg protein | [3] |

Table 2: Effects of Cromakalim on Ischemia-Reperfusion Injury in Diabetic Rats

| Parameter | Control (Ischemia-Reperfusion) | Cromakalim Treatment | Outcome | Reference |

| Neurological Score | Significantly high | Significantly reduced | Improvement in neurological function | [4] |

| Malondialdehyde (MDA) Levels | Significantly high | Significantly reduced | Reduction in lipid peroxidation | [4] |

| Superoxide Dismutase (SOD) Levels | Significantly low | Significantly raised | Enhancement of antioxidant defense | [4] |

| Na+/K+ ATPase Pump Activity | Significantly low | Significantly raised | Restoration of ion pump function | [4] |

| Caspase-3 Levels | Significantly high | Significantly reduced | Inhibition of apoptosis | [5] |

Table 3: Cardioprotective Effect of Cromakalim in a Canine Model of Ischemia

| Parameter | Model | Treatment | Outcome | Reference |

| Infarct Size | Anesthetized dogs with 90-min coronary occlusion and 5-h reperfusion | Cromakalim (10 µg/kg + 0.3 µg/kg/min infusion) | 40% reduction in infarct size compared to vehicle group | [6] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the foundational research on cromakalim's neuroprotective effects.

In Vitro Model of Chemical Ischemia and Assessment of Neuronal Viability

Objective: To assess the neuroprotective effect of cromakalim on neuronal cultures subjected to a chemical mimic of ischemia.

Experimental Model: Primary neuronal cultures derived from rats.

Protocol:

-

Induction of Chemical Ischemia: Neuronal cultures are subjected to metabolic poisoning by incubation with 150 µM iodoacetic acid for 150 minutes. This is followed by a 1-hour reperfusion period where the iodoacetic acid-containing medium is replaced with normal culture medium.[3]

-

Treatment: Cromakalim (10 µM) is added to the culture medium 15 minutes prior to the induction of chemical ischemia.[3]

-

Assessment of Neuronal Viability (Trypan Blue Exclusion Assay):

-

Prepare a 0.4% solution of trypan blue in a balanced salt solution (e.g., PBS).

-

Following the reperfusion period, gently aspirate the culture medium.

-

Add a 1:1 mixture of the cell suspension and 0.4% trypan blue solution to the cells.

-

Incubate at room temperature for approximately 3 minutes.

-

Using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells using a hemocytometer.

-

Cell viability is calculated as: (Number of viable cells / Total number of cells) x 100%.[7]

-

In Vivo Model of Cerebral Ischemia-Reperfusion Injury

Objective: To evaluate the neuroprotective effects of cromakalim in a rat model of stroke.

Experimental Model: Rats with middle cerebral artery occlusion (MCAO).

Protocol:

-

Induction of Ischemia-Reperfusion: The middle cerebral artery is occluded for a specified period, followed by reperfusion to mimic the conditions of a stroke.

-

Treatment: Cromakalim (10 mg/kg, intraperitoneally) is administered daily for 42 days in rats subjected to MCAO.[4]

-

Assessment of Neurological Deficit: Neurological function is assessed 24 hours post-surgery using a standardized neurological scoring system.[4]

-

Biochemical Assessments:

-

Lipid Peroxidation: Malondialdehyde (MDA) levels in brain tissue are measured as an indicator of oxidative stress.

-

Antioxidant Enzyme Activity: Superoxide dismutase (SOD) activity in brain tissue is measured to assess the antioxidant capacity.

-

Ion Pump Function: Na+/K+ ATPase pump activity is measured in brain tissue homogenates.

-

Apoptosis: Caspase-3 levels in brain tissue are quantified to assess the extent of apoptosis.[5]

-

Signaling Pathways in Levcromakalim-Mediated Neuroprotection

The neuroprotective effects of levcromakalim are initiated by the opening of KATP channels, which triggers a cascade of downstream signaling events. The following diagrams illustrate the proposed pathways.

Caption: Core neuroprotective signaling pathway of Levcromakalim.

Caption: Potential upstream modulation of KATP channels in neuroprotection.

Concluding Remarks

The foundational research on levcromakalim and cromakalim provides compelling evidence for their neuroprotective properties, primarily mediated through the activation of ATP-sensitive potassium channels. The data from in vitro and in vivo models demonstrate a reduction in neuronal damage, oxidative stress, and apoptosis following ischemic insults. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of KATP channel openers in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the intricate downstream signaling cascades and to translate these promising preclinical findings into clinical applications for neuroprotection.

References

- 1. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glaucoma Clinical Trials Study | Department of Ophthalmology and Visual Sciences [vumc.org]

- 6. Cardioprotection with the KATP opener cromakalim is not correlated with ischemic myocardial action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Foslevcromakalim: A Technical Overview of Early-Stage Research for Glaucoma Therapy

Introduction: Glaucoma, a leading cause of irreversible blindness globally, is characterized by progressive optic nerve damage, with elevated intraocular pressure (IOP) being the primary modifiable risk factor.[1][2] Current therapeutic strategies primarily focus on lowering IOP by either reducing aqueous humor production or enhancing its outflow.[3][4][5] Foslevcromakalim (also known as QLS-101) has emerged as a novel therapeutic candidate for glaucoma, acting as a prodrug for levcromakalim.[6][7] Levcromakalim is a potent and selective opener of adenosine triphosphate-sensitive potassium (K-ATP) channels.[6] This document provides an in-depth technical guide on the core findings from early preclinical studies investigating the potential of this compound for glaucoma treatment.

Mechanism of Action

This compound is an ophthalmic solution containing a phosphate ester prodrug of levcromakalim.[7][8] Upon topical administration to the eye, it is converted to its active moiety, levcromakalim, by alkaline phosphatases present in various anterior segment tissues, including the iris, ciliary body, trabecular meshwork, and sclera.[7]

Levcromakalim functions by opening K-ATP channels, which are hetero-octameric transmembrane proteins composed of sulfonylurea receptor (SUR) and inwardly rectifying potassium channel (Kir) subunits.[9] The activation of these channels, specifically those containing Kir6.2/SUR2B subunits, leads to hyperpolarization and relaxation of smooth muscle cells in the vasculature.[6][7] This vasodilation is believed to lower episcleral venous pressure (EVP), a key component of IOP, thereby reducing overall intraocular pressure.[8][10] This mechanism of action is distinct from many existing glaucoma medications, suggesting potential for complementary therapeutic approaches.[10]

Quantitative Data from Preclinical Studies

Early preclinical studies have demonstrated the IOP-lowering efficacy of this compound and related K-ATP channel openers in various animal models. The data highlights significant reductions in IOP following topical administration.

| Compound/Dose | Animal Model | Duration | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Sustained Effect | Citation(s) |

| QLS-101 (0.2%) | Normotensive Mice (C57BL/6J) | 5 Days | 2.1 ± 0.4 | Not Specified | Attenuation by 23h post-dose | [7] |

| QLS-101 (0.4%) | Normotensive Mice (C57BL/6J) | Not Specified | 4.8 ± 0.7 | Not Specified | 24 hours | [7] |

| CKLP1 (5 mM) | Steroid-induced Ocular Hypertensive Mice | Not Specified | Not Specified | 24% | Not Specified | [11] |

| Cromakalim (5 mM) | Normotensive Mice (Wild-type C57BL/6) | 5 Days | 3.19 ± 0.41 | 18.75 ± 2.22% | Not Specified | [12] |

| Cromakalim + Latanoprost | Normotensive Mice | 5 Days | 3.61 ± 0.53 | Additional 78.52% vs Cromakalim alone | Not Specified | [12] |

| Diazoxide (5 mM) | Steroid-induced Ocular Hypertensive Mice | Not Specified | Not Specified | 32% | Reverted 1 week after cessation | [11] |

Note: QLS-101 is the investigational name for this compound. CKLP1 (cromakalim prodrug 1) is a similar novel, water-soluble prodrug of levcromakalim.[7][10]

Experimental Protocols

The evaluation of this compound and other K-ATP channel openers has relied on established preclinical models of glaucoma and ocular hypertension.

Normotensive Animal Models

-

Objective: To assess the IOP-lowering effect in healthy eyes.

-

Animal Models: Normotensive C57BL/6J mice and rabbits have been utilized.[7][13]

-

Methodology:

-

Baseline Measurement: Baseline IOP is measured using a handheld rebound tonometer (e.g., TonoLab).

-

Drug Administration: A single daily dose of the test compound (e.g., 0.2% or 0.4% QLS-101) is administered via topical ocular instillation to one eye, with the contralateral eye receiving a vehicle control.[7]

-

IOP Monitoring: IOP is measured at specified time points post-instillation over a set period (e.g., 5 days) to determine the magnitude and duration of the effect.[7][12]

-

-

Key Endpoints: The primary endpoint is the change in IOP from baseline compared to the vehicle-treated control eye.

Ocular Hypertensive Animal Models

-

Objective: To evaluate the efficacy of the compound in a disease-relevant model of elevated IOP.

-

Animal Model: Steroid-induced ocular hypertension in mice is a common model.[11]

-

Methodology:

-

Induction of Hypertension: Ocular hypertension is induced by weekly conjunctival fornix injections of a steroid, such as dexamethasone acetate. This elevates IOP from a baseline of approximately 16.5 mmHg to over 21 mmHg.[11]

-

Treatment: Once ocular hypertension is established, daily topical treatment with the K-ATP channel opener (e.g., 5 mM CKLP1) is initiated.[11]

-

IOP Measurement: IOP is monitored regularly to assess the drug's ability to lower the elevated pressure.

-

-

Key Endpoints: The primary endpoint is the reduction of steroid-induced elevated IOP. Histological analysis of ocular tissues may also be performed to assess for any morphological changes or toxic effects.[13]

Pharmacological Profile and Specificity

-

Prodrug Activity: In vitro studies using HEK-293 cells that stably express human Kir6.2/SUR2B subunits confirmed the prodrug nature of this compound (QLS-101).[7] Unlike its active metabolite levcromakalim, QLS-101 did not induce K-ATP channel activity, indicating it requires conversion to become pharmacologically active.[7]

-

Receptor Specificity: Screening for off-target interactions revealed that neither this compound nor levcromakalim had significant effects on a wide range of other receptors, suggesting a specific mechanism of action.[7]

-

Bioconversion: The conversion of the prodrug to the active form is facilitated by alkaline phosphatase. In vitro experiments showed a mean Michaelis constant (Km) of 630 µM and a catalytic rate constant (kcat) of 15 min⁻¹ for this conversion.[7] This enzymatic conversion occurs effectively in human ocular tissues, ensuring the drug is activated at its target site.[7]

Conclusion and Future Directions

Early preclinical data strongly support the potential of this compound as a novel topical agent for the treatment of glaucoma. Its unique mechanism of action, centered on opening K-ATP channels to reduce episcleral venous pressure, differentiates it from existing therapies.[10] Studies have demonstrated its ability to produce a sustained, 24-hour reduction in IOP with once-daily dosing in animal models.[7] The use of a prodrug formulation enhances its delivery and targeted activation within ocular tissues.[6][7] Further investigation in clinical trials is necessary to establish the safety and efficacy of this compound in human patients with glaucoma and ocular hypertension.

References

- 1. Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models - Penn Medicine [www3.pennmedicine.org]

- 2. Aqueous humor dynamics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiglaucoma pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. levcromakalim | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Facebook [cancer.gov]

- 9. New Concepts in Glaucoma » Modulation of intraocular pressure by ATP sensitive potassium channel openers [newconceptsinglaucoma.com]

- 10. Effect of ATP-sensitive Potassium Channel Openers on Intraocular Pressure in Ocular Hypertensive Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Ocular Hypotensive Effects of the ATP-Sensitive Potassium Channel Opener Cromakalim in Human and Murine Experimental Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Foslevcromakalim in Ophthalmic Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foslevcromakalim (formerly QLS-101) is a novel, water-soluble prodrug of levcromakalim, a potent adenosine triphosphate-sensitive potassium (KATP) channel opener, currently under investigation as a topical ophthalmic solution for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, preclinical and clinical efficacy, safety profile, and the experimental methodologies employed in its evaluation. By targeting the conventional outflow pathway through a unique mechanism, this compound represents a promising new therapeutic class for the management of glaucoma.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy and visual field loss. Elevated intraocular pressure (IOP) is the primary modifiable risk factor for the development and progression of glaucoma. Current therapeutic strategies primarily focus on reducing aqueous humor production or increasing its outflow through the uveoscleral or conventional pathways. However, a significant unmet need remains for novel therapeutic agents with distinct mechanisms of action that can provide additional IOP lowering or be effective in patients who are refractory to existing treatments.

This compound emerges as a first-in-class therapeutic candidate that targets the ATP-sensitive potassium (KATP) channels in the eye. As a prodrug, this compound is converted to its active moiety, levcromakalim, in ocular tissues. Levcromakalim, a selective KATP channel opener, induces hyperpolarization of cell membranes, leading to smooth muscle relaxation. In the eye, this action is believed to enhance aqueous humor outflow through the trabecular meshwork and Schlemm's canal, thereby reducing IOP. This guide delves into the core pharmacological principles of this compound, presenting key data and experimental designs that form the basis of its development.

Mechanism of Action

This compound's therapeutic effect is mediated by its active metabolite, levcromakalim, which is a potent opener of ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.

The proposed mechanism of action for this compound in lowering IOP involves the following steps:

-

Topical Administration and Conversion: this compound is administered as a topical ophthalmic solution. Its water-solubility facilitates formulation and delivery to the ocular surface. In ocular tissues, it is rapidly converted by phosphatases to the active compound, levcromakalim.[1]

-

KATP Channel Activation: Levcromakalim binds to the SUR2B subunit of the KATP channels present in the cells of the trabecular meshwork and the endothelium of Schlemm's canal.

-

Cellular Hyperpolarization: Activation of KATP channels leads to an efflux of potassium ions (K+) from the cells, causing hyperpolarization of the cell membrane.

-

Smooth Muscle Relaxation and Increased Outflow: The hyperpolarization of trabecular meshwork cells and the endothelial cells of Schlemm's canal leads to cellular relaxation. This relaxation is thought to increase the effective filtration area of the trabecular meshwork and dilate Schlemm's canal, thereby increasing the outflow of aqueous humor through the conventional pathway.

-

Reduction of Episcleral Venous Pressure: Evidence also suggests that KATP channel openers can induce vasodilation of the episcleral veins, which may contribute to a reduction in episcleral venous pressure and consequently lower IOP.[2]

Signaling Pathway

The activation of KATP channels by levcromakalim initiates a signaling cascade that ultimately leads to the relaxation of the trabecular meshwork. While the complete pathway is still under investigation, evidence suggests the involvement of the Extracellular signal-regulated kinase (Erk1/2) pathway.

Data Presentation: Efficacy and Safety

While the full peer-reviewed data from the Phase 2 clinical trial of this compound (QLS-101), known as the QC-201 study, are not yet publicly available, press releases from Qlaris Bio have indicated a "positive efficacy signal" and a "favorable safety and tolerability profile".[1][3]

To provide an indication of the potential efficacy of this class of compounds, data from the Phase 2 trials of a closely related topical KATP channel modulator, QLS-111, are presented below. These trials, Osprey and Apteryx, evaluated the IOP-lowering effect of QLS-111 in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).

Table 1: Summary of Efficacy Data from the Osprey Phase 2 Trial (QLS-111)

| Parameter | QLS-111 (0.015% once daily) | Vehicle |

| Baseline Mean Diurnal IOP (mmHg) | 23.0 | N/A |

| Mean IOP Reduction from Baseline (mmHg) | 3.7 | N/A |

Data from a press release regarding the Osprey trial (NCT06016972).[4]

Table 2: Summary of Efficacy Data from the Apteryx Phase 2 Trial (QLS-111 as adjunctive therapy to Latanoprost)

| Parameter | Latanoprost + QLS-111 (0.015% once daily) | Latanoprost + QLS-111 (0.015% twice daily) | Latanoprost Alone |

| Baseline Mean Diurnal IOP (mmHg) on Latanoprost | 19.8 | 19.8 | 19.8 |

| Additional Mean IOP Reduction (mmHg) | 3.2 | 3.6 | N/A |

Data from a press release regarding the Apteryx trial (NCT06249152).[4]

Table 3: Preclinical Pharmacokinetic Parameters of a Cromakalim Prodrug (CKLP1) in Hound Dogs

| Parameter | CKLP1 | Levcromakalim (metabolite) |

| Half-life (t½) (min) | 295.3 ± 140.4 | 96.2 ± 27 |

| Maximum Concentration (Cmax) (ng/mL) | 10.5 ± 1.6 | 1.2 ± 0.2 |

| Area Under the Curve (AUClast) (ng·min/mL) | 5261.4 ± 918.9 | 281.2 ± 110.8 |

Data from a study on CKLP1, a similar cromakalim prodrug.[5]

Experimental Protocols

The clinical development of this compound has involved rigorous preclinical and clinical testing. The following sections outline the methodologies for key experiments cited in the evaluation of KATP channel openers in ophthalmology.

Clinical Trial Protocol (Based on QLS-101 Phase 2 Studies)

The Phase 2 clinical program for this compound (QLS-101) included the QC-201 and QC-202 studies.

-

Study Design: Randomized, double-masked, active-controlled (QC-202 vs. timolol), multi-center studies.

-

Patient Population: Patients with primary open-angle glaucoma, ocular hypertension, or normal-tension glaucoma.

-

Inclusion Criteria: Age ≥ 18 years, diagnosis of POAG or OHT, and a baseline IOP within a specified range.

-

Exclusion Criteria: History of significant ocular surgery, ocular inflammation, or use of confounding medications.

-

Intervention: Topical ophthalmic solution of this compound (various concentrations) or active comparator (e.g., timolol 0.5%).

-

Primary Endpoints:

-

Change from baseline in diurnal IOP at a specified time point (e.g., Day 28).

-

Evaluation of ocular and systemic adverse events.

-

-

Secondary Endpoints:

-

Percentage of patients achieving a ≥20% reduction in IOP.

-

Mean change in IOP at different time points.

-

Measurement of Aqueous Humor Outflow Facility

-

Method: Ex vivo perfusion of human anterior segments.

-

Procedure:

-

Human donor eyes are dissected to isolate the anterior segment.

-

The anterior segment is mounted in a perfusion chamber.

-

A perfusion medium (e.g., DMEM) is infused into the anterior chamber at a constant flow rate or pressure.

-

The corresponding IOP is measured using a pressure transducer.

-

The test compound (this compound or levcromakalim) is added to the perfusion medium.

-

Changes in IOP are recorded, and the outflow facility (C) is calculated using the Goldmann equation: C = F / (IOP - EVP) , where F is the flow rate and EVP is the episcleral venous pressure (often assumed to be zero in this model).

-

Patch-Clamp Electrophysiology of Trabecular Meshwork Cells

-

Method: Whole-cell patch-clamp recording.

-

Procedure:

-

Primary human trabecular meshwork cells are cultured.

-

A glass micropipette with a small tip diameter is filled with an internal solution and brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the whole cell.

-

The membrane potential is clamped at a specific voltage, and the resulting currents are measured.

-

The test compound (levcromakalim) is applied to the cell, and changes in potassium currents are recorded to confirm KATP channel activation.

-

Future Directions

The promising preclinical and early clinical data for this compound and related KATP channel modulators warrant further investigation. Future research will likely focus on:

-

Phase 3 Clinical Trials: Larger, pivotal trials to confirm the efficacy and safety of this compound for the treatment of glaucoma and ocular hypertension.

-

Combination Therapy: Evaluating the additive IOP-lowering effects of this compound when used in conjunction with other classes of glaucoma medications, such as prostaglandin analogs and rho kinase inhibitors.

-

Neuroprotection: Investigating the potential neuroprotective effects of this compound on retinal ganglion cells, independent of its IOP-lowering activity.

-

Long-term Safety: Assessing the long-term safety and tolerability of chronic topical administration of this compound.

Conclusion

This compound represents a novel approach to the medical management of glaucoma. By targeting ATP-sensitive potassium channels in the conventional outflow pathway, it offers a distinct mechanism of action with the potential to provide significant IOP reduction. The available data suggest a favorable efficacy and safety profile, positioning this compound as a promising candidate for a new class of ocular hypotensive agents. Further clinical development will be crucial to fully elucidate its therapeutic role in the glaucoma treatment paradigm.

References

- 1. Phase 2 Data Favorable for QLS-101 Safety, Efficacy | Glaucoma Physician [glaucomaphysician.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. qlaris.bio [qlaris.bio]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. Pharmacological Profile and Ocular Hypotensive Effects of Cromakalim Prodrug 1, a Novel ATP-Sensitive Potassium Channel Opener, in Normotensive Dogs and Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Foslevcromakalim

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro investigation of Foslevcromakalim, a prodrug of the ATP-sensitive potassium (K-ATP) channel opener, levcromakalim. The following sections outline experimental setups for patch-clamp electrophysiology, vascular smooth muscle relaxation assays, and calcitonin gene-related peptide (CGRP) release assays, along with an overview of the relevant signaling pathways.

Electrophysiological Analysis of K-ATP Channel Activity

This protocol details the use of patch-clamp electrophysiology to measure the effect of this compound on K-ATP channel currents in isolated cells, such as vascular smooth muscle cells (VSMCs) or neurons.

Experimental Protocol: Whole-Cell Patch-Clamp

Objective: To characterize the activation of K-ATP channels by this compound.

Materials:

-

Isolated primary cells (e.g., VSMCs, neurons) or a suitable cell line expressing K-ATP channels.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Standard extracellular and intracellular solutions (see table below).

-

This compound stock solution (in DMSO).

-

Glibenclamide (K-ATP channel blocker) for control experiments.

Procedure:

-

Cell Preparation: Plate isolated cells on glass coverslips suitable for microscopy and allow them to adhere.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Solution Preparation: Prepare extracellular and intracellular solutions as described in the table below. Filter all solutions before use.

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fill a micropipette with intracellular solution and mount it on the micromanipulator.

-

Approach a target cell with the micropipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Record baseline K-ATP channel currents.

-

Perfuse the recording chamber with varying concentrations of this compound (e.g., 1 µM to 100 µM) and record the resulting changes in outward current.

-

To confirm the involvement of K-ATP channels, co-apply Glibenclamide (e.g., 10 µM) with this compound to observe the inhibition of the induced current.

-

Data Presentation:

| Parameter | Value | Reference |

| Cell Type | Vascular Smooth Muscle Cells / Neurons | [1][2] |

| Recording Configuration | Whole-Cell Patch-Clamp | [1][2] |

| Holding Potential | -60 mV | [2] |

| This compound Concentration Range | 1 µM - 100 µM (as Levcromakalim) | [2] |

| Glibenclamide Concentration (Control) | 10 µM | [2] |

| Solution Component | Extracellular Solution (mM) | Intracellular Solution (mM) |

| KCl | 5 | 140 |

| NaCl | 140 | 10 |

| CaCl2 | 2 | 1 |

| MgCl2 | 1 | 1 |

| HEPES | 10 | 10 |

| Glucose | 10 | - |

| EGTA | - | 11 |

| ATP (Mg-salt) | - | 2 |

| pH | 7.4 with NaOH | 7.2 with KOH |

Signaling Pathway and Experimental Workflow

The primary mechanism of this compound involves its conversion to levcromakalim, which then directly opens K-ATP channels. This leads to potassium efflux and hyperpolarization of the cell membrane.

Vascular Smooth Muscle Relaxation Assay

This protocol describes an organ bath experiment to quantify the vasorelaxant effects of this compound on isolated arterial rings.

Experimental Protocol: Isometric Tension Measurement

Objective: To determine the concentration-response relationship for this compound-induced vasorelaxation.

Materials:

-

Isolated arterial segments (e.g., rat mesenteric artery, human subcutaneous artery).

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution.

-

Phenylephrine or other vasoconstrictors (e.g., U46619) to pre-contract the arteries.

-

This compound stock solution.

-

Glibenclamide for control experiments.

Procedure:

-

Tissue Preparation: Isolate arteries and cut them into rings (2-3 mm in length).

-

Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

-

Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine).

-

Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.

-

Recording: Record the changes in isometric tension after each addition of this compound.

-

Control: In a separate set of experiments, pre-incubate the arterial rings with Glibenclamide (e.g., 10 µM) for 20-30 minutes before pre-contraction to confirm the role of K-ATP channels.

Data Presentation:

| Parameter | Value | Reference |

| Tissue | Isolated Arterial Rings | [3] |

| Method | Organ Bath with Isometric Tension Measurement | [3] |

| Pre-contraction Agent | Phenylephrine (1 µM) or U46619 | [3] |

| This compound Concentration Range | 1 nM - 100 µM (as Levcromakalim) | [3] |

| pD2 for Levcromakalim | 5.78 ± 0.23 | [3] |

| Maximal Relaxation | 81 ± 6% | [3] |

Signaling Pathway in Vascular Smooth Muscle Relaxation

Activation of K-ATP channels in vascular smooth muscle cells leads to hyperpolarization, which closes voltage-gated calcium channels (VGCCs). The subsequent decrease in intracellular calcium concentration results in vasorelaxation.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This protocol outlines an in vitro assay to investigate whether this compound modulates the release of CGRP from cultured trigeminal ganglion neurons.

Experimental Protocol: CGRP Immunoassay

Objective: To measure the effect of this compound on basal and stimulated CGRP release from cultured neurons.

Materials:

-

Primary cultures of trigeminal ganglion neurons.

-

Cell culture reagents.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Potassium chloride (KCl) for depolarization-induced release.

-

This compound stock solution.

-

CGRP enzyme immunoassay (EIA) kit.

Procedure:

-

Cell Culture: Culture trigeminal ganglion neurons in multi-well plates until they are mature.

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer containing the desired concentration of this compound or vehicle for 30 minutes.

-

Basal Release: Collect the supernatant to measure basal CGRP release.

-

Stimulated Release: Replace the supernatant with high-KCl KRH buffer (e.g., 60 mM KCl) with or without this compound to stimulate CGRP release.

-

Sample Collection: After a 15-minute incubation, collect the supernatant.

-

CGRP Measurement: Measure the concentration of CGRP in the collected supernatants using a CGRP EIA kit according to the manufacturer's instructions.

Data Presentation:

| Parameter | Value | Reference |

| Cell Type | Cultured Trigeminal Ganglion Neurons | [4] |

| Assay Method | CGRP Enzyme Immunoassay (EIA) | [4] |

| Stimulation Agent | High KCl (e.g., 60 mM) | [4] |

| Levcromakalim Concentration Tested | 1 mM | [4] |

| Observed Effect of Levcromakalim | No significant effect on basal CGRP release | [4] |

Logical Relationship in CGRP Release Modulation

The current evidence suggests that direct activation of K-ATP channels by levcromakalim does not significantly alter basal CGRP release from trigeminal neurons.

References

Application Notes and Protocols for Utilizing Foslevcromakalim in Animal Models of Migraine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of foslevcromakalim, a water-soluble prodrug of the ATP-sensitive potassium (KATP) channel opener levcromakalim, in preclinical animal models of migraine. Levcromakalim has been established as a potent trigger of migraine-like attacks in both humans and animal models, making it a valuable tool for investigating migraine pathophysiology and evaluating novel therapeutic agents.[1][2][3][4] this compound's improved aqueous solubility facilitates easier formulation and administration for in vivo studies.[4]

Core Concepts and Mechanism of Action